molecular formula C9H8N2O B3383129 2-(1H-pyrazol-4-yl)phenol CAS No. 391927-45-0

2-(1H-pyrazol-4-yl)phenol

Cat. No. B3383129
M. Wt: 160.17 g/mol
InChI Key: GDUVBKSVYWFWGV-UHFFFAOYSA-N
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Patent
US06730792B2

Procedure details

To a solution of 4-(2-methoxyphenyl)pyrazole (300 mg, 1.72 mmol) in dichloromethane (13 ml) is added a 1M solution of boron tribromide (3.8 ml) in dichloromethane. The mixture is stirred at room temperature over night then concentrated under reduced pressure. The residue is chromatographed (silica gel, dichloromethane/ethanol 9:1) to give 270 mg of 2-(pyrazol-4-yl)phenol (98%).
Quantity
300 mg
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Quantity
13 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[C:9]1[CH:10]=[N:11][NH:12][CH:13]=1.B(Br)(Br)Br>ClCCl>[NH:11]1[CH:10]=[C:9]([C:4]2[CH:5]=[CH:6][CH:7]=[CH:8][C:3]=2[OH:2])[CH:13]=[N:12]1

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
COC1=C(C=CC=C1)C=1C=NNC1
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
3.8 mL
Type
reactant
Smiles
B(Br)(Br)Br
Name
Quantity
13 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue is chromatographed (silica gel, dichloromethane/ethanol 9:1)

Outcomes

Product
Name
Type
product
Smiles
N1N=CC(=C1)C1=C(C=CC=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 270 mg
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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